3-Bromo-4-methylbiphenyl

Catalog No.
S993199
CAS No.
855255-82-2
M.F
C13H11B
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylbiphenyl

CAS Number

855255-82-2

Product Name

3-Bromo-4-methylbiphenyl

IUPAC Name

2-bromo-1-methyl-4-phenylbenzene

Molecular Formula

C13H11B

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

BVTFEWBUBJTNHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)Br
  • Potential applications based on structure

    Due to the presence of a biphenyl core and a bromine group, 3-Bromo-4-methylbiphenyl could potentially be investigated for its role in various research areas. Biphenyl derivatives are known for their applications in liquid crystals [], organic electronics [], and medicinal chemistry []. The bromine group can be a useful functional group for further chemical modifications, allowing the creation of more complex molecules with specific properties.

  • Need for further research

    More research is needed to determine the specific properties and potential applications of 3-Bromo-4-methylbiphenyl. Scientific databases may contain unpublished research on this compound, but accessing this information may require a subscription.

3-Bromo-4-methylbiphenyl is an organic compound classified as a biphenyl derivative, characterized by the presence of a bromine atom and a methyl group attached to the biphenyl structure. Its molecular formula is C13H11BrC_{13}H_{11}Br, and it features two connected benzene rings with the bromine substituent located at the 3-position and the methyl group at the 4-position of one of the rings. This compound exhibits unique chemical properties due to its substituents, influencing its reactivity and interactions in various chemical environments.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols, facilitating further functionalization of the molecule.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can undergo reduction to remove halogens, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Research indicates that 3-Bromo-4-methylbiphenyl may exhibit biological activity, particularly in the context of drug development. Studies have explored its interactions with various biomolecules, suggesting potential applications in medicinal chemistry. The specific biological effects are influenced by its structural features, which may allow it to interact with enzymes or receptors in biological systems.

The synthesis of 3-Bromo-4-methylbiphenyl generally involves electrophilic aromatic substitution reactions. Common methods include:

  • Bromination and Methylation: The starting material can be 4-methylbiphenyl, which is subjected to bromination using bromine in the presence of a Lewis acid catalyst (e.g., iron(III) chloride) to enhance electrophilicity.
  • Industrial Methods: Large-scale production may utilize continuous flow reactors and optimized halogenation processes to achieve high yields and purity .

3-Bromo-4-methylbiphenyl finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing advanced materials such as liquid crystals and polymers due to its unique structural properties.
  • Biological Research: It is studied for its potential interactions with biological targets, contributing to drug discovery efforts .

Interaction studies involving 3-Bromo-4-methylbiphenyl focus on its reactivity with biological macromolecules. The presence of bromine and methyl groups influences its binding affinity and selectivity towards enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-4-methylbiphenyl, each exhibiting distinct properties:

Compound NameStructural FeaturesKey Differences
3-Bromo-4-chlorobiphenylContains chlorine instead of methylDifferent halogen affecting reactivity
3-Chloro-4-bromobiphenylIsomer with different substitution positionsPositioning of halogens alters properties
4-Bromo-3-chlorophenolContains a hydroxyl group instead of a methyl groupHydroxyl group introduces different reactivity
3-Bromo-4-fluorobiphenylContains fluorine instead of chlorineFluorine's electronegativity changes interactions
3-Bromo-2-methylbiphenylMethyl group at a different positionAffects steric hindrance and electronic effects

Uniqueness: The unique combination of bromine and methyl substituents in 3-Bromo-4-methylbiphenyl provides distinct electronic and steric properties that differentiate it from similar compounds. This unique substitution pattern enhances its utility in various

XLogP3

4.6

Dates

Modify: 2023-08-16

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